
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
Overview
Description
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid: is a versatile molecule known for its applications in molecular recognition studies. It is also used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound has a molecular formula of C12H18O6 and a molecular weight of 258.27 g/mol .
Mechanism of Action
Target of Action
It is known to be a versatile molecule used in molecular recognition studies .
Mode of Action
It is used as a building block for the construction of synthetic molecular clefts, which are interesting as synthetic receptors .
Result of Action
It is known that the compound is used in molecular recognition studies and as a building block for synthetic molecular clefts .
Biochemical Analysis
Biochemical Properties
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound’s interactions with enzymes and proteins are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which facilitate the formation of stable complexes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity. These interactions often result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups are further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halides and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Molecular Recognition Studies
Kemp's triacid is utilized in molecular recognition studies due to its ability to form stable complexes with various metal ions. Its structure allows for selective binding, making it a valuable tool in supramolecular chemistry. The acid's conformational flexibility enables it to adapt to different binding environments .
Enzyme Substrate
This compound acts as a substrate for carbonic anhydrase, an enzyme that catalyzes the interconversion of carbon dioxide and water to bicarbonate and protons. This property is significant in biological systems where pH regulation is crucial .
Crystal Structure Analysis
Research has demonstrated that this compound can form various crystal structures depending on its derivatives. For instance, studies have shown that its derivatives exhibit different conformations (chair and boat) based on hydrogen bonding interactions . Understanding these structures helps in predicting the behavior of similar compounds in various environments.
Case Study 1: Molecular Complexes
A study involving the reaction of iron chloride with this compound revealed the formation of dithiocarbamate complexes. These complexes demonstrated unique properties that could be harnessed for catalysis and material science applications .
Case Study 2: Conformational Analysis
In another investigation focused on the conformational analysis of this compound derivatives, researchers observed that specific substituents influenced the stability and conformation of the compounds. This finding provides insights into designing new materials with tailored properties for industrial applications .
Data Table: Properties and Applications
Property/Feature | Description |
---|---|
Molecular Structure | C12H18O6 |
Synthesis Method | Sodium carbonate + hydrogen gas |
Applications | Molecular recognition, enzyme substrate |
Conformational Flexibility | Chair and boat forms observed in crystal structures |
Notable Complexes | Dithiocarbamate complexes with metal ions |
Comparison with Similar Compounds
- Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)-
- Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5β)-
- cis-1,3,5-Trimethylcyclohexene
- trans-1,3,5-Trimethylcyclohexene
Uniqueness: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is unique due to its specific cis,cis configuration, which imparts distinct stereochemical properties. This configuration allows it to form stable complexes and participate in specific molecular recognition processes that similar compounds may not be able to achieve .
Biological Activity
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, commonly referred to as Kemp's triacid, is a polycarboxylic acid with the molecular formula and a molecular weight of 258.27 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Kemp's triacid is characterized by three carboxylic acid groups that can participate in hydrogen bonding and metal ion coordination. Its structure allows for various conformations, which can influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H18O6 |
Molecular Weight | 258.27 g/mol |
CAS Number | 118514-35-5 |
Melting Point | 241-243 °C |
Purity | ≥ 99% |
Antimicrobial Properties
Research has indicated that Kemp's triacid exhibits antimicrobial activity. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi due to its ability to disrupt cellular membranes and metabolic processes. The carboxylic acid groups are believed to play a crucial role in this activity by interacting with microbial cell walls.
Enzyme Inhibition
Kemp's triacid has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or cancer. The mechanism of action typically involves the formation of stable complexes with metal ions that are essential for enzyme activity.
Case Studies
- Antibacterial Activity : A study published in the Journal of Organic Chemistry demonstrated that Kemp's triacid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of traditional antibiotics, suggesting its potential as an alternative antibacterial agent .
- Enzyme Inhibition : In another study focusing on metabolic enzymes, Kemp's triacid was shown to inhibit the activity of certain dehydrogenases involved in glycolysis. The inhibition was attributed to the compound's ability to chelate metal ions necessary for enzyme function, leading to reduced enzymatic activity .
The biological activity of Kemp's triacid can be attributed to several mechanisms:
- Metal Ion Chelation : The tricarboxylic structure allows for effective chelation of metal ions, which is crucial for various enzymatic reactions.
- Membrane Disruption : The hydrophilic nature of the carboxyl groups can disrupt microbial membranes, leading to cell lysis.
- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules.
Research Findings
Recent research has expanded on the applications of Kemp's triacid in drug development:
- Drug Formulation : Studies have explored its use as a stabilizing agent in drug formulations due to its ability to enhance solubility and bioavailability.
- Biocompatibility : Investigations into the biocompatibility of Kemp's triacid have shown promising results for use in biomedical applications such as drug delivery systems and tissue engineering .
Properties
IUPAC Name |
1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHPGZNOIYGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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